4-氯-N-(1-甲基-2-氧吲哚-5-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

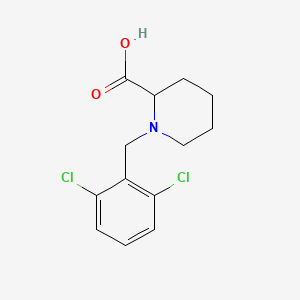

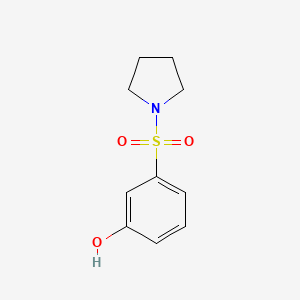

“4-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a compound that contains an indole nucleus . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

The synthesis of indolin-2-one derivatives, which includes “4-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide”, involves incorporating a 1-benzyl-1H-1,2,3-triazole moiety . The compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil .科学研究应用

抗菌和抗癌活性

一项研究探索了苯磺酰胺衍生物的合成和评估,以了解其抗菌和抗癌活性。这些衍生物对各种菌株表现出显着的抗菌作用,并对 HCT116 和 RAW 264.7 等细胞系表现出抗癌活性。研究表明,这些化合物比卡铂对所测试的细胞系活性更强,但比 5-氟尿嘧啶活性更弱。 QSAR 研究进一步表明,靛红衍生物的抗菌活性受亲脂性和拓扑参数支配 (Kumar 等人,2014 年)。

用于抗癌应用的碳酸酐酶抑制

研究了含有 1,3,5-三嗪部分的脲代苯磺酰胺作为与青光眼、癫痫、肥胖和癌症等疾病相关的碳酸酐酶同工型的有效抑制剂,结果表明这些化合物表现出显着的抑制作用,特别是对肿瘤相关的同工型 hCA IX,使其成为抗癌研究的潜在候选者 (Lolak 等人,2019 年)。

碳酸酐酶 IX 抑制剂和抗癌活性

合成了新型磺酰胺,并研究了它们作为碳酸酐酶同工型 hCA I、II、IV 和 IX 的抑制剂。这些化合物对肿瘤相关的同工型 hCA II 和 IX 特别有效,其中一些对乳腺癌 MCF-7 和结直肠癌 Caco-2 细胞系表现出有效的抗增殖活性。这些发现突出了此类化合物在开发抗癌疗法中的潜力 (Eldehna 等人,2017 年)。

用于 GIT 疾病的脲酶抑制

一项研究重点关注 2-氯-5-(1-羟基-3-氧代异吲哚啉-1-基) 苯磺酰胺的席夫碱作为潜在的脲酶抑制剂,提出将其用于治疗胃肠道疾病,如胃溃疡、消化性溃疡和肝性脑病。这些化合物表现出优异的抗脲酶活性,并得到了计算机模拟调查的支持,这表明它们有望成为开发有效脲酶抑制剂的先导 (Irshad 等人,2021 年)。

作用机制

Target of Action

Similar indolin-2-one derivatives have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve function, and its inhibition can treat conditions like Alzheimer’s disease .

Mode of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . This suggests that the compound might interact with its targets, possibly AChE, leading to changes in the target’s function.

Biochemical Pathways

Given that similar compounds are designed to inhibit ache , it can be inferred that this compound might affect pathways involving acetylcholine, a neurotransmitter. Inhibition of AChE prevents the breakdown of acetylcholine, enhancing its effect.

Pharmacokinetics

Similar compounds with an indole nucleus have been found in many important synthetic drug molecules , suggesting that they might have favorable pharmacokinetic properties.

Result of Action

Indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might have a broad range of effects at the molecular and cellular level.

Action Environment

The effectiveness of similar compounds can be influenced by various factors, including the presence of other substances, ph, temperature, and the specific characteristics of the biological environment .

属性

IUPAC Name |

4-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c1-18-14-7-4-12(8-10(14)9-15(18)19)17-22(20,21)13-5-2-11(16)3-6-13/h2-8,17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRODFGBEZZAATF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

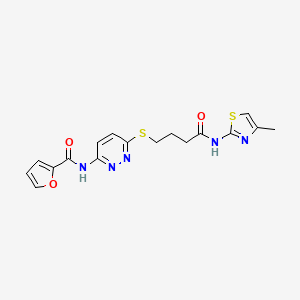

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2832202.png)

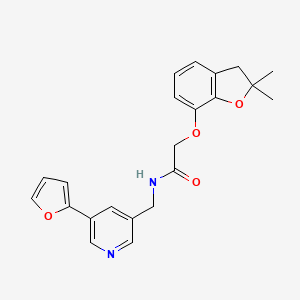

![6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(4-sulfamoylphenethyl)hexanamide](/img/structure/B2832203.png)

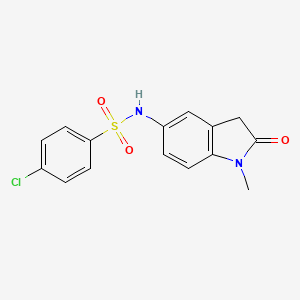

![8-Phenylmethoxycarbonyl-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2832208.png)

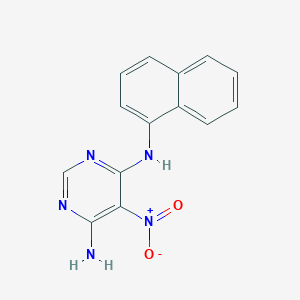

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2832211.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2832218.png)